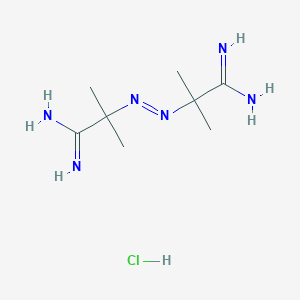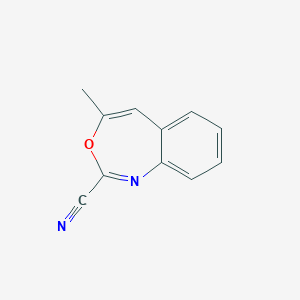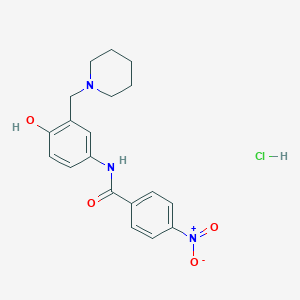
1-(4-bromophenyl)-3-chloroprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4’-Bromo-3-chloroacrylophenone: is an organic compound characterized by the presence of bromine and chlorine atoms attached to an acrylophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Bromo-3-chloroacrylophenone typically involves the bromination and chlorination of an acrylophenone precursor. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent and a suitable chlorinating agent under controlled conditions. The reaction is carried out in a polar solvent, such as water, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of trans-4’-Bromo-3-chloroacrylophenone may involve large-scale bromination and chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of environmentally benign solvents and reagents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: trans-4’-Bromo-3-chloroacrylophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted acrylophenones.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alcohols or alkanes.
Scientific Research Applications
Chemistry: trans-4’-Bromo-3-chloroacrylophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of halogenated acrylophenones on biological systems. It is also used in the development of new biochemical assays .
Medicine: Its unique structure allows for the exploration of new pharmacophores and drug candidates .
Industry: In the industrial sector, trans-4’-Bromo-3-chloroacrylophenone is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of trans-4’-Bromo-3-chloroacrylophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates and subsequent modification of biological macromolecules .
Comparison with Similar Compounds
4-Bromoacetophenone: Similar in structure but lacks the chlorine atom.
3-Chloroacetophenone: Similar in structure but lacks the bromine atom.
4’-Bromo-3-chlorobenzophenone: Contains both bromine and chlorine atoms but has a different core structure.
Uniqueness: trans-4’-Bromo-3-chloroacrylophenone is unique due to the presence of both bromine and chlorine atoms on the acrylophenone structure. This dual halogenation provides distinct reactivity and properties compared to its mono-halogenated counterparts. The combination of these halogens allows for a broader range of chemical transformations and applications .
Properties
CAS No. |
17306-04-6 |
|---|---|
Molecular Formula |
C9H6BrClO |
Molecular Weight |
245.5 g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-3-chloroprop-2-en-1-one |
InChI |
InChI=1S/C9H6BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-6H/b6-5+ |
InChI Key |
RXPBSMJSLNBUBZ-AATRIKPKSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C=CCl)Br |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CCl)Br |
Synonyms |
(E)-4'-Bromo-β-chloroacrylophenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)







